EGFR Tyrosine Kinase Inhibitory Potency: Catechol Nitrostyrene Core vs. Optimized Sulfonylbenzoyl Derivative
In a seminal structure-activity relationship (SAR) study of sulfonylbenzoyl-nitrostyrenes, the catechol-bearing nitrostyrene 1‑nitro‑2‑(3,4‑dihydroxyphenyl)ethylene (BDBM50007069) inhibited EGFR tyrosine kinase with an IC50 of 100 µM. In the same assay, the optimized derivative compound 7 (bearing a sulfonylbenzoyl‑nitrostyrene core) achieved an IC50 of 54 nM, representing an approximately 1,850‑fold increase in potency [1]. This head‑to‑head comparison demonstrates that while the simple catechol‑nitrostyrene scaffold provides a functional tyrosine‑mimic warhead, the addition of a diphosphate‑mimicking sulfonylbenzoyl group is necessary for nanomolar‑level activity.
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 100 µM (100,000 nM) |
| Comparator Or Baseline | Compound 7 (sulfonylbenzoyl‑nitrostyrene derivative) – 54 nM |
| Quantified Difference | ≈1,850‑fold lower potency for the targeted compound |
| Conditions | In vitro kinase assay with angiotensin II as exogenous substrate; EGF‑R tyrosine protein kinase used as the enzyme source |
Why This Matters
This large potency gap underscores that the compound must be selected only when a weak, reversible covalent warhead is desired; researchers requiring high‑potency EGFR inhibition should choose a sulfonylbenzoyl‑modified analog, making clarity in sourcing critical.
- [1] Traxler PM, Wacker O, Bach HL, Geissler JF, Kump W, Meyer T, Regenass U, Roesel JL, Lydon N. Sulfonylbenzoyl-nitrostyrenes: potential bisubstrate type inhibitors of the EGF-receptor tyrosine protein kinase. J Med Chem. 1991;34(8):2328-2337. doi:10.1021/jm00112a003 View Source
